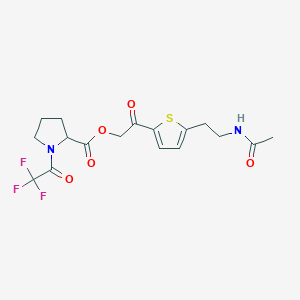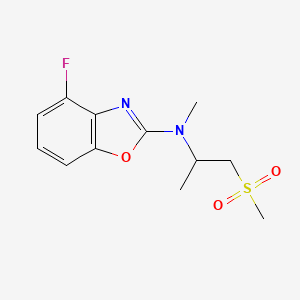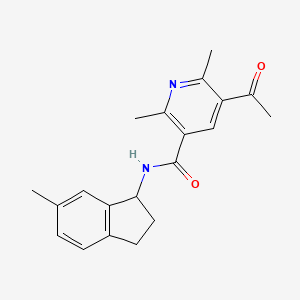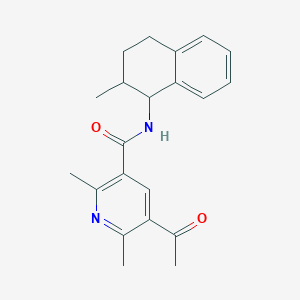
Tfa-DL-Pro-OGly-Unk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tfa-DL-Pro-OGly-Unk is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of trifluoroacetic acid (TFA) and a proline derivative, which contribute to its distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tfa-DL-Pro-OGly-Unk typically involves the reaction of trifluoroacetic acid with a proline derivative under controlled conditionsThe reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tfa-DL-Pro-OGly-Unk undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced derivatives with altered functional groups .
Applications De Recherche Scientifique
Tfa-DL-Pro-OGly-Unk has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to modify amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of Tfa-DL-Pro-OGly-Unk involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the proline derivative can influence the conformation and stability of proteins, affecting their function and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tfa-DL-Prolyl Anhydride: Similar in structure but differs in the presence of an anhydride group.
Trifluoroacetic Acid Derivatives: Compounds with trifluoroacetic acid moieties but different amino acid derivatives.
Perfluoroalkyl Acids: Compounds with fully fluorinated carbon chains, such as perfluoropropanoic acid and trifluoromethane sulfonic acid .
Uniqueness
Tfa-DL-Pro-OGly-Unk stands out due to its specific combination of trifluoroacetyl and proline derivative, which imparts unique chemical reactivity and biological activity. This combination allows for targeted modifications of proteins and enzymes, making it a valuable tool in various research and industrial applications .
Propriétés
IUPAC Name |
[2-[5-(2-acetamidoethyl)thiophen-2-yl]-2-oxoethyl] 1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O5S/c1-10(23)21-7-6-11-4-5-14(28-11)13(24)9-27-15(25)12-3-2-8-22(12)16(26)17(18,19)20/h4-5,12H,2-3,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEQPTBRRGXIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(S1)C(=O)COC(=O)C2CCCN2C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[[2-(2-bromophenyl)morpholine-4-carbonyl]amino]-1H-pyrrole-2-carboxylate](/img/structure/B7427470.png)

![1-[2-(Dimethylamino)-1,3-benzoxazol-5-yl]-3-[3-(2-methylbenzimidazol-1-yl)propyl]urea](/img/structure/B7427481.png)
![3-[(2-bromo-4-nitrophenyl)diazenyl]-1H-indol-2-ol](/img/structure/B7427483.png)

![[(1S)-2,2,2-trifluoro-1-phenylethyl] 3,3-difluorocyclobutane-1-carboxylate](/img/structure/B7427501.png)


![N-[3-[methyl(oxolan-3-ylmethyl)amino]-3-oxopropyl]naphthalene-2-carboxamide](/img/structure/B7427512.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-3-(dimethylsulfamoyl)-4,5-dimethylbenzamide](/img/structure/B7427520.png)

![3-[4-(Cyclohexylmethylsulfonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7427532.png)
![N-[1-(cyanomethyl)pyrazol-4-yl]-1-(3,4-dichlorophenyl)cyclobutane-1-carboxamide](/img/structure/B7427535.png)
![1'-[4-(pyrazol-1-ylmethyl)benzoyl]spiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B7427542.png)
